N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h4-5,7,12,15,24H,1-3,6,8-11,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZNMWMCQSDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Cyclohexene Derivative Preparation: Starting with cyclohexene, various functional groups are introduced through reactions such as halogenation and hydrolysis.
Cyclopropyl and Thiophene Integration: The cyclopropyl and thiophene groups are incorporated through reactions like Grignard reactions and cross-coupling reactions.
Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiophene-Containing Amides
Thiophene derivatives are prominent in antimicrobial and CNS-active compounds:
Key Observations :
Cyclopropyl-Containing Compounds
Cyclopropyl groups confer conformational rigidity and metabolic resistance:
Ethanediamide Backbone
Ethanediamides are less common than monoamides but offer dual hydrogen-bonding sites:
Research Findings and Hypotheses
Structural Determinants of Activity
- Thiophen-2-yl: Likely critical for target engagement, as seen in quinolone derivatives .
- Cyclopropyl-Hydroxyethyl : May balance lipophilicity (logP ~2.5 estimated) and aqueous solubility, akin to beta-hydroxythiofentanyl .
- Cyclohexenyl : Could increase blood-brain barrier penetration, relevant for CNS targets.
Data Tables
Table 1: Physicochemical Properties (Estimated)
| Property | Target Compound | N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] quinolone | Beta-hydroxythiofentanyl |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~480 g/mol | ~352 g/mol |
| logP | ~2.5 | ~3.1 | ~3.8 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound notable for its unique molecular structure, which includes cyclohexene and cyclopropyl moieties along with a thiophene ring. This composition suggests potential biological activities that merit detailed investigation.
Potential Biological Activities
The presence of distinct moieties in the compound suggests several avenues for biological activity:
- Cyclohexene and Cyclopropyl Moieties : These groups are known to influence the compound's reactivity and binding affinity to biological targets.
- Thiophene Ring : Compounds containing thiophene rings often exhibit antimicrobial and anti-inflammatory properties.
Understanding the mechanisms of action for this compound will require interaction studies to assess its binding affinity and selectivity towards specific biological targets. Techniques such as:
- Molecular Docking Studies : To predict how the compound interacts with target proteins.
- Cell Viability Assays : To evaluate the cytotoxic effects on various cell lines.
Case Studies and Applications
In-depth studies on structurally similar compounds have yielded insights into their therapeutic potential. For example, thalidomide derivatives have been shown to selectively inhibit cancer cell growth while sparing non-tumorigenic cells, suggesting that this compound might exhibit similar selective toxicity.
Example Study
A recent investigation into thalidomide analogues demonstrated that certain derivatives inhibited the growth of hepatocellular carcinoma cells at concentrations as low as 10 µM without affecting healthy cells. This selectivity indicates a promising therapeutic window that could be explored further for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
